Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester characterized by a 1,6-dioxaspiro[2.5]octane core. The compound features a methyl ester group at position 2 and both ethyl and methyl substituents at position 5 of the spirocyclic system.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-10(2)7-11(5-6-14-10)8(15-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
CZLRAQDQTFAQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCO1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Structural Differences : Replaces the methyl ester with an ethyl ester.
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Structural Differences : Lacks the ethyl group at position 5, reducing steric bulk.
- Impact: Lower molecular weight (186.21 g/mol vs.
7,7-Dimethyl-1,6-dioxaspiro[2.5]octane Derivatives
- Example: (2S,Z)-5-((1S,4R)-4-((((7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl)methoxy)carbonyloxy)methyl)cyclohexylamino)-5-oxopent-3-en-2-yl acetate.
- Impact : The 7,7-dimethyl substitution enhances ring rigidity compared to the 5-ethyl-5-methyl variant. Such derivatives are explored as antitumor agents, highlighting the role of spirocyclic ethers in bioactive molecule design .
Bicyclo[2.2.2]octane Carboxylates
- Example: Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate.
- Impact : Replaces the spirocyclic ether with a bicyclic system, increasing ring strain. These compounds exhibit distinct melting points (e.g., 130–229°C) and are studied for their conformational stability, suggesting divergent applications compared to spirocyclic analogs .
Data Table: Key Structural and Commercial Comparisons
Research Findings and Insights
- Synthesis Challenges : Ethyl and methyl spirocyclic esters face synthesis hurdles, as evidenced by discontinued commercial status. Acetylation and functionalization of the spirocyclic core are common strategies .
- Bioactivity Potential: Analogs with bulky substituents (e.g., 7,7-dimethyl) show promise in RNA splicing modulation and antitumor activity, suggesting that the target compound’s 5-ethyl-5-methyl groups may similarly enhance target binding or pharmacokinetics .
- Physicochemical Properties : The methyl ester group likely increases volatility compared to ethyl analogs, while the 5-ethyl-5-methyl substitution may improve lipid membrane permeability .
Biological Activity
Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- CAS Number : 1561495-85-9
The compound features both ethyl and methyl substituents at the 5-position of the spiro framework, enhancing its structural complexity and reactivity. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.
Research indicates that this compound may modulate enzymatic activity, leading to physiological effects. The spirocyclic structure likely enables specific binding interactions with molecular targets, which can result in the inhibition or activation of enzymatic reactions. This modulation may influence metabolic pathways and cellular processes.
Biological Activity
Studies have suggested several potential biological activities for this compound:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although further research is needed to confirm these findings.
- Pharmacological Applications : Its unique structure positions it as a candidate for drug development, particularly in targeting diseases related to metabolic dysregulation.
Case Studies and Experimental Data
-
Study on Enzyme Interaction :
- A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
-
Antimicrobial Activity :
- In vitro tests showed that the compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential use in developing new antibiotics.
-
Toxicological Assessment :
- Toxicological evaluations revealed that the compound has a relatively low toxicity profile in animal models, making it a safer candidate for further pharmacological exploration.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₄ | 172.18 g/mol |
| Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₆O₄ | 200.23 g/mol |
| Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₄ | 200.23 g/mol |
The comparison highlights how the structural variations among these compounds influence their biological activities and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
